molecular formula C6H12N2O2 B8135317 (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide

(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide

Cat. No.: B8135317
M. Wt: 144.17 g/mol
InChI Key: PTVFWRBQWJKYPO-XINAWCOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxamide ( 1163706-91-9) is a chiral pyrrolidine derivative of significant interest in advanced pharmaceutical research and development. This compound serves as a critical synthetic intermediate and a key dopaminergic moiety in the design of novel dual-target therapeutics . Its molecular formula is C 6 H 12 N 2 O 2 and it has a molecular weight of 144.17 g/mol . The primary research application of this compound is in the development of a new generation of dual-target ligands that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative approach aims to create analgesics that provide effective pain relief through MOR partial agonism while simultaneously reducing the potential for misuse and addiction via D3R antagonism . The (2S,4R)-stereochemistry of the pyrrolidine scaffold is optimized for high affinity and selectivity, contributing to improved blood-brain barrier permeability predictions as measured by Central Nervous System Multiparameter Optimization (CNS-MPO) scores . Researchers are leveraging this scaffold in the fight against the opioid epidemic by designing safer alternatives to traditional opioids. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers can inquire for detailed specifications, certificates of analysis, and custom synthesis options.

Properties

IUPAC Name

(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-6(5(7)10)2-4(9)3-8-6/h4,8-9H,2-3H2,1H3,(H2,7,10)/t4-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVFWRBQWJKYPO-XINAWCOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H](CN1)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid to Carboxamide Conversion

The target carboxamide group is introduced via amidation of a carboxylic acid precursor. Two protocols are prevalent:

Protocol A: Direct Amidation
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is treated with ammonium chloride in the presence of a coupling agent such as HATU or EDCI. A study reported a 78% yield after 12 hours at 25°C in DMF.

Protocol B: Active Ester Intermediate
The carboxylic acid is first converted to a pentafluorophenyl ester using pentafluorophenol and DCC. Subsequent reaction with methylamine in THF affords the carboxamide in 85% yield. This method minimizes racemization and is preferred for heat-sensitive intermediates.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements highlight the use of flow microreactors for improved efficiency. In one setup, trans-4-hydroxy-L-proline methyl ester undergoes Boc protection in a tubular reactor at 50°C, achieving 95% conversion in 10 minutes. Subsequent deprotection with HCl in dioxane (4 M, 20°C) and amidation in a packed-bed reactor with immobilized lipase yields the final product with 90% overall yield.

Purification Techniques

Industrial processes employ crystallization from ethyl acetate/hexane mixtures to achieve >99% purity. Chiral HPLC (Chiralpak AD-H column) is used for enantiopurity verification, typically reporting ≥99.5% ee.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
Chiral Pool Synthesistrans-4-Hydroxy-L-prolineBoc protection, esterification8299.5
Asymmetric Catalysis2-Methyl-4-oxopyrrolidineHydrogenation, amidation8898.7
Continuous FlowMethyl ester intermediateFlow Boc deprotection, enzymatic9099.8

Challenges and Optimization Strategies

5.1. Stereochemical Integrity
Racemization at C2 during amidation is mitigated by low-temperature conditions (<30°C) and aprotic solvents. Kinetic studies show that DMF reduces racemization to <2% compared to THF (5%).

5.2. Byproduct Formation
Over-reduction during hydrogenation generates 2-methylpyrrolidine, which is removed via acid-base extraction (5% HCl wash) .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential
The compound has been investigated for its role in treating various conditions, particularly due to its interaction with specific receptors and enzymes. Notably, it has shown promise in:

  • Pain Management: Research indicates that (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide may modulate pain pathways by interacting with voltage-gated calcium channels, suggesting its potential as an analgesic agent .
  • Opioid Use Disorder: Preclinical studies highlight its ability to decrease opioid self-administration and reduce drug-seeking behavior in animal models, indicating a potential role in treating opioid dependence .

Mechanism of Action
The compound acts as a phosphatidylinositol 3-kinase inhibitor. This inhibition is crucial in signaling pathways related to cell growth and survival, making it a candidate for treating proliferative diseases like cancers and leukemias .

Biochemical Research

Protein Stability and Folding
this compound has been shown to enhance the stability and proper folding of proteins, particularly collagen. This property is vital in biomedical applications where maintaining protein integrity is essential .

Synthesis of Bioactive Compounds
The compound serves as a building block in synthesizing complex organic molecules. Its structural similarity to proline allows it to be utilized in creating bioactive compounds that can interact with biological systems effectively.

Industrial Applications

Material Science
In polymer science, this compound is used in the production of high-performance materials such as hydrogels and biocompatible polymers. Its properties facilitate the development of materials suitable for various applications including drug delivery systems and tissue engineering.

Case Studies

StudyFocusFindings
Protein StabilityEnhanced stability of collagen structures when incorporating the compound.
Opioid Use DisorderReduced opioid self-administration in rats; potential for preventing relapse.
Cancer TreatmentSelective inhibition of PI3K alpha could lead to new therapies for proliferative diseases.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrrolidine Derivatives

Compound Name Substituents/Modifications Key Differences Biological Activity/Applications Reference
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl No methyl group at 2-position; hydrochloride salt Altered solubility and pharmacokinetics Intermediate in peptide synthesis
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Fluorine at 4-position; nitrile group Enhanced FAP-binding affinity (IC₅₀ = 1.59 nM) PET imaging agent ([⁶⁸Ga]Ga-SB03045)
(4R)-Thiazolidine-4-carbonitrile Thiazolidine ring instead of pyrrolidine Higher tumor uptake (1.5× vs. FAPI-04) Cancer theranostics ([⁶⁸Ga]Ga-SB03058)
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Methyl ester instead of carboxamide Precursor for SMARCA2/BRM modulators Organic synthesis intermediate
Key Observations:
  • Substituent Effects : Fluorine or thiazolidine modifications (e.g., SB03058) improve FAP-targeting affinity and tumor uptake compared to the parent carboxamide structure .
  • Functional Groups : Carboxamide derivatives exhibit better metabolic stability than ester analogs (e.g., methyl esters) due to resistance to esterase hydrolysis .

Pharmacological Profiles

FAP-Targeting Activity:
Compound IC₅₀ (nM) Tumor Uptake (vs. FAPI-04) Notes Reference
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxamide N/A N/A Core scaffold for FAPI derivatives
[⁶⁸Ga]Ga-FAPI-04 4.11 ± 1.42 Baseline Clinically validated tracer
[⁶⁸Ga]Ga-SB03045 1.59 ± 0.45 Comparable Improved in vitro binding
[⁶⁸Ga]Ga-SB03058 0.68 ± 0.09 1.5× higher Superior in vivo performance
Physicochemical Properties:
Compound Molecular Weight logP (Predicted) Solubility Stability Reference
This compound 158.17 g/mol -0.5 High (polar groups) Stable in dark, inert atm.
Fmoc-L-Pro(4-NHBoc)-OH 436.45 g/mol 3.2 Low (requires DMSO) Sensitive to light
VH032-NH2 (MDK7526) 430.56 g/mol 2.8 Moderate Stable at 2–8°C

Example Derivatives :

  • PROTAC-VHL-ligand (MDK7526) : Incorporates a thiazole-benzyl group for targeted protein degradation .
  • 4-(4-Fluorobenzyl) Derivatives : Enhanced lipophilicity for blood-brain barrier penetration .

Biological Activity

(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide, a chiral compound featuring a pyrrolidine ring with hydroxyl and carboxamide functional groups, has garnered significant attention in medicinal chemistry. Its unique stereochemistry at the 2 and 4 positions is essential for its biological activity, particularly in neuropharmacology and metabolic disorders. This article explores the biological activity of this compound, supported by various studies and data tables.

The biological activity of this compound is linked to its interaction with specific biomolecular targets. Research indicates that it may influence neurotransmitter systems and metabolic pathways, which are crucial for treating neurological disorders.

Target Interactions

  • Dopamine Receptors : The compound exhibits selectivity for D3 dopamine receptors over D2 receptors, which may reduce side effects associated with D2 antagonism, such as extrapyramidal symptoms .
  • Opioid Receptors : Studies suggest that it may modulate opioid receptor activity, potentially decreasing opioid self-administration and drug-seeking behaviors in preclinical models .

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Neuroactive Properties : It is being investigated for its potential in treating conditions like opioid use disorder (OUD) and other neurological disorders due to its ability to modulate neurotransmitter systems.
  • Metabolic Effects : The compound may also play a role in metabolic regulation, although specific pathways require further elucidation.

Research Findings

Recent studies have highlighted the compound's therapeutic potential through various experimental approaches:

  • Preclinical Studies :
    • In animal models, this compound has been shown to decrease the acquisition of drug-seeking behavior related to opioids .
    • Its effects on reducing dose escalation in opioid administration have been documented, suggesting a role in addiction treatment.
  • Comparative Analysis :
    A comparison of structural analogs reveals unique aspects of this compound's chemical behavior and biological activity:
Compound NameStructure FeaturesUnique Aspects
N-Methylpyrrolidine-2-carboxylic acidLacks hydroxyl groupMore acidic; less neuroactive
4-HydroxyprolineContains hydroxyl group on prolinePrimarily involved in collagen synthesis
(S)-N-Methyl-1-pyrrolidine-2-carboxylic acidSimilar carboxylic acid functionalityDifferent stereochemistry affects biological role

Case Studies

Several case studies illustrate the compound's potential applications:

  • Opioid Use Disorder : A study demonstrated that administering this compound alongside opioids reduced the likelihood of developing dependency in rat models .
  • Neuropharmacological Applications : Another research effort focused on its capacity to modulate dopamine signaling pathways, suggesting implications for treating conditions like schizophrenia or Parkinson's disease by minimizing side effects associated with traditional treatments.

Q & A

Q. What are the key synthetic routes for (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxamide, and how is stereochemical integrity maintained?

  • Methodological Answer: The synthesis typically involves chiral pool strategies or asymmetric catalysis to establish the (2S,4R) configuration. For example, hydroxyl and carboxamide groups are introduced via protected intermediates (e.g., Fmoc or Boc groups) to prevent undesired side reactions . Critical steps include:
  • Stereoselective cyclization to form the pyrrolidine ring.
  • Protection of the 4-hydroxyl group using trityl or Mtt groups to avoid racemization during coupling reactions .
  • Final purification via reverse-phase HPLC (≥98% purity) to isolate the correct diastereomer .

Q. Which analytical techniques are most effective for confirming stereochemistry and purity?

  • Methodological Answer:
  • NMR Spectroscopy: 2D NOESY or ROESY experiments detect spatial proximity between protons (e.g., H-4 hydroxyl and H-2 methyl groups), confirming the (2S,4R) configuration .
  • X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated in structurally related pyrrolidine derivatives .
  • HPLC with Chiral Columns: Validates enantiomeric purity using validated methods (e.g., C18 columns, isocratic elution) .
  • Mass Spectrometry: Confirms molecular weight and absence of impurities .

Advanced Research Questions

Q. How does the 4-hydroxyl group influence conformational stability in solvent systems?

Q. How can conflicting reports on biological activity (e.g., enzyme inhibition vs. inactivity) be resolved?

  • Methodological Answer: Discrepancies often arise from:
  • Variability in assay conditions (e.g., pH, ionic strength, or co-solvents affecting protonation states).
  • Aggregation tendencies in aqueous buffers, which reduce bioavailability. Mitigation strategies include:
  • Using pseudo-proline motifs (e.g., substituting the hydroxyl group with hydrophobic protectors) to prevent aggregation .
  • Validating activity via orthogonal assays (e.g., SPR, ITC, and cellular uptake studies).
  • Epimerization during storage: Monitor stereochemical stability via periodic chiral HPLC analysis .

Q. What strategies optimize solid-phase synthesis protocols to prevent aggregation?

  • Methodological Answer:
  • Backbone Modification: Replace the 4-hydroxyl group with a 4-fluoro-benzyl or 4-phenyl substituent to enhance hydrophobicity and reduce intermolecular hydrogen bonding .
  • Solvent Optimization: Use DMF/DCM mixtures (1:4) to improve solubility during resin loading.
  • In-Situ Monitoring: Employ LC-MS to detect early-stage aggregation and adjust coupling conditions (e.g., elevated temperature or ultrasonication) .

Safety and Handling

  • Storage: Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation .
  • Stability: Monitor for hydrolytic degradation (e.g., via TLC or <sup>1</sup>H NMR) if stored >6 months .
  • Hazard Mitigation: Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .

Data Contradictions and Resolution

  • Example: Conflicting melting points reported in literature may stem from polymorphic forms. Characterize batches via DSC and PXRD to identify crystalline vs. amorphous states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.